![molecular formula C9H10N2O2S2 B2872703 N-ethyl-4-isothiocyanatobenzenesulfonamide CAS No. 726144-38-3](/img/structure/B2872703.png)
N-ethyl-4-isothiocyanatobenzenesulfonamide
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Overview
Description
“N-ethyl-4-isothiocyanatobenzenesulfonamide” is a chemical compound with the molecular formula C9H10N2O2S2 and a molecular weight of 242.32 . It is used for research purposes, particularly in proteomics research .
Physical And Chemical Properties Analysis
“N-ethyl-4-isothiocyanatobenzenesulfonamide” is a solid at room temperature. It has a predicted melting point of 138.78°C and a predicted boiling point of 394.9°C at 760 mmHg. Its predicted density is 1.3 g/cm³ .Scientific Research Applications
- N-ethyl-4-isothiocyanatobenzenesulfonamide has been investigated for its potential as an anticancer agent. Researchers synthesized thiazolo[4,5-d]pyrimidines and 4-oxothiazolidine benzenesulfonamides, predicting their binding mode on α-carbonic anhydrase II (hCA II). These compounds were evaluated for in-vitro anticancer activity against liver cancer cell lines (HEPG-2), where hCA II is overexpressed. Some of these compounds demonstrated promising activity, comparable to the reference drug doxorubicin .
- Certain heterocyclic compounds, including sulfur-containing ones, exhibit significant radiosensitizing activity. N-ethyl-4-isothiocyanatobenzenesulfonamide was studied for its ability to enhance the cell-killing effect of γ-radiation. Compounds like 3, 4b, and 9b showed promise in combination with radiation therapy .
- Thiazolidinone and thiazole derivatives, including N-ethyl-4-isothiocyanatobenzenesulfonamide, exhibit diverse biological activities. These include antibacterial, antifungal, anthelminthic, and anticancer effects .
- α-Carbonic anhydrases (CAs) play a crucial role in pH regulation, electrolyte secretion, and biosynthetic reactions. Inhibitors of CA, such as sulfonamides, may have therapeutic value in cancer treatment .
- Sulfonamide CA inhibitors reduce bicarbonate availability for nucleotide synthesis and membrane lipid production. CA II, which is overexpressed in certain cell lines, could be a target for cancer therapy .
Anticancer Activity
Radiosensitizing Ability
Biological Activities
pH Regulation and Biosynthesis
Cell Component Synthesis Inhibition
Safety and Hazards
“N-ethyl-4-isothiocyanatobenzenesulfonamide” is classified as a danger according to its safety data sheet. It is hazardous if ingested, inhaled, or comes into contact with skin. It can cause skin and eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
N-ethyl-4-isothiocyanatobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S2/c1-2-11-15(12,13)9-5-3-8(4-6-9)10-7-14/h3-6,11H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKOLBTBZTBGUOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)N=C=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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